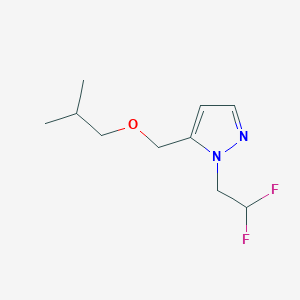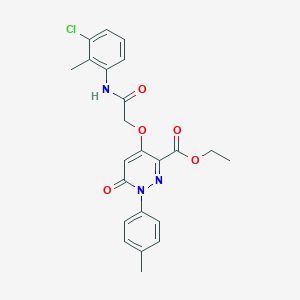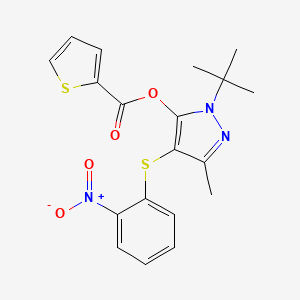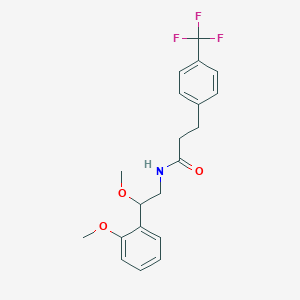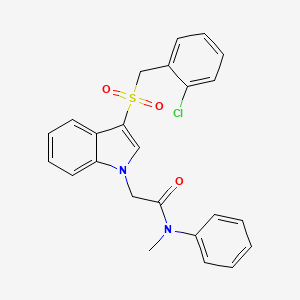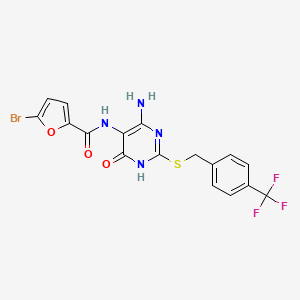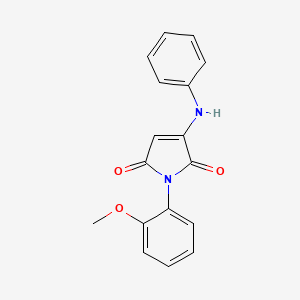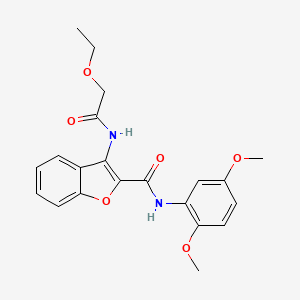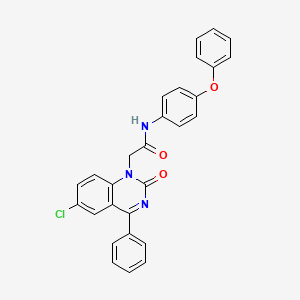![molecular formula C10H15N3O B2456961 2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2198985-46-3](/img/structure/B2456961.png)
2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol is a chemical compound that has shown great potential in scientific research applications. It is a cyclobutane derivative that has been synthesized using various methods.
科学的研究の応用
Synthesis and Chemical Properties
- Innovative Synthetic Methods: Studies have demonstrated the synthesis of 4-aminopyrimidine derivatives through TfOH-mediated [2 + 2 + 2] cycloadditions, showcasing the ability to generate functionally diverse pyrimidine cores suitable for further modification (Ping-Fan Chen et al., 2016). Similarly, gold-catalyzed intermolecular [2+2+2] cycloadditions have been employed to construct 4-aminopyrimidine cores, indicating the versatility of these approaches in synthesizing complex molecules (S. N. Karad et al., 2014).
Biological Activities and Applications
Pharmacological Potential
Research into pyrimidine derivatives has revealed their anti-inflammatory and analgesic activities. Specific derivatives have shown significant effects in preclinical models, suggesting their potential as therapeutic agents (Z. M. Nofal et al., 2011). Another study focused on aminopyrimidine series as 5-HT1A partial agonists, highlighting the pharmacological interest in modifying pyrimidine structures for targeted receptor activity (A. Dounay et al., 2009).
Antimicrobial and Antiviral Activities
Compounds incorporating pyrimidine structures have been evaluated for their antimicrobial properties, with some demonstrating activity against various microorganisms (A. Cukurovalı et al., 2002). Additionally, new 2-aminopyrimidine derivatives have shown promise in treating diseases caused by Trypanosoma brucei rhodesiense and Plasmodium falciparum, pointing to their utility in addressing parasitic infections (Michael Hoffelner et al., 2020).
Advanced Material and Chemical Research
- Chemical Synthesis and Modification: Research on cyclobutane and pyrimidine derivatives has led to the development of novel synthetic routes and compounds with potential applications in material science and as intermediates in organic synthesis. For example, studies on the synthesis of novel 2-S-, 4-, 5-substituted, and bicyclic derivatives of 6-methylpyrimidine-4-ol have shown the versatility of these compounds in producing materials with unique properties (A. Yengoyan et al., 2020).
作用機序
Target of Action
Similar 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . This suggests that the compound may target organisms causing diseases like sleeping sickness and malaria .
Mode of Action
Related aminopyrimidines have been identified as potent inhibitors of spleen tyrosine kinase , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Given its potential antitrypanosomal and antiplasmodial activities , it can be inferred that the compound may interfere with the life cycle of the targeted organisms, disrupting their growth and proliferation.
Result of Action
Based on the potential antitrypanosomal and antiplasmodial activities , it can be inferred that the compound may lead to the death of the targeted organisms, thereby alleviating the symptoms of the diseases they cause.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of the compound .
特性
IUPAC Name |
2-[methyl-(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-6-11-10(12-7)13(2)8-3-4-9(8)14/h5-6,8-9,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATAHGPIHANLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

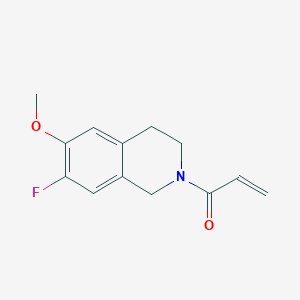

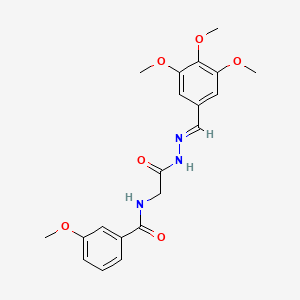
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2456885.png)
